molecular formula C7H5Cl2NO4S B2884703 2,6-Dichloro-3-sulfamoylbenzoic acid CAS No. 72290-28-9

2,6-Dichloro-3-sulfamoylbenzoic acid

Cat. No.: B2884703
CAS No.: 72290-28-9
M. Wt: 270.08
InChI Key: QVWZNESUFUVSMI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-sulfamoylbenzoic acid is a multifunctional ligand frequently employed in the field of coordination chemistry. It serves as a building block for creating coordination polymers, which are materials with metal ions linked by organic ligands, forming extended structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-sulfamoylbenzoic acid typically involves the chlorination of 3-sulfamoylbenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,6-Dichloro-3-sulfamoylbenzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to create coordination polymers.

    Biology: Investigated for its potential biological activities, including antiviral properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-sulfamoylbenzoic acid exerts its effects involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties depending on the metal ions and the specific coordination environment . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Another chlorinated sulfamoylbenzoic acid with similar properties.

    3,5-Dichloro-4-sulfamoylbenzoic acid: A structural isomer with different chlorine substitution patterns.

Uniqueness

2,6-Dichloro-3-sulfamoylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of coordination complexes it can form. This makes it particularly valuable in the synthesis of coordination polymers with specific properties.

Properties

IUPAC Name

2,6-dichloro-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWZNESUFUVSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)N)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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